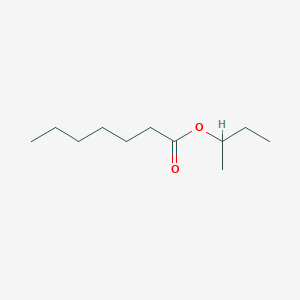
Butan-2-yl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl heptanoate is an ester compound formed from the reaction between butan-2-ol and heptanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is no exception, contributing to the aroma profiles of various products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl heptanoate typically involves an esterification reaction between butan-2-ol and heptanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+Heptanoic acidH2SO4Butan-2-yl heptanoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butan-2-ol and heptanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or lipases.
Major Products
Hydrolysis: Butan-2-ol and heptanoic acid.
Reduction: Butan-2-ol and heptanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Butan-2-yl heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in the aroma profiles of natural products, such as honey.
Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of butan-2-yl heptanoate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases and lipases. These enzymes catalyze the breakdown of the ester bond, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl acetate: Another ester with a similar structure but a shorter carbon chain.
Heptanoic acid esters: Esters formed from heptanoic acid and different alcohols.
Uniqueness
Butan-2-yl heptanoate is unique due to its specific combination of butan-2-ol and heptanoic acid, which imparts distinct physical and chemical properties. Its longer carbon chain compared to butan-2-yl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
Properties
CAS No. |
119245-03-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
butan-2-yl heptanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(12)13-10(3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
NGCKYGFJLLLFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


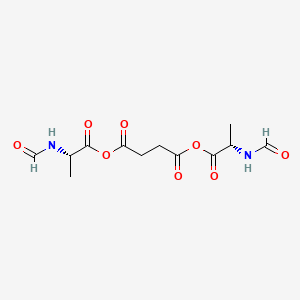
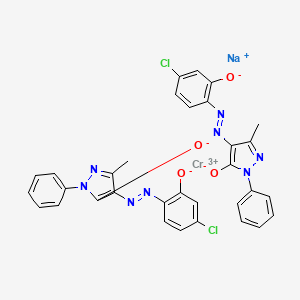
![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)

![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
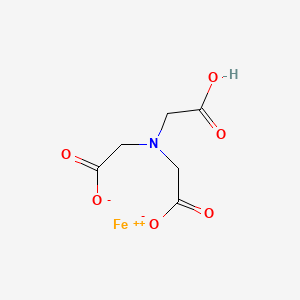
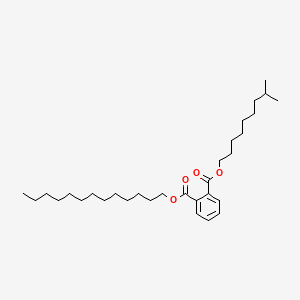
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
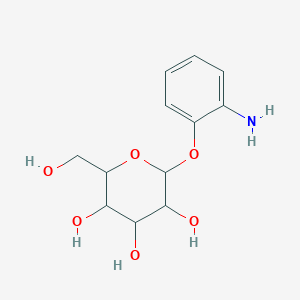
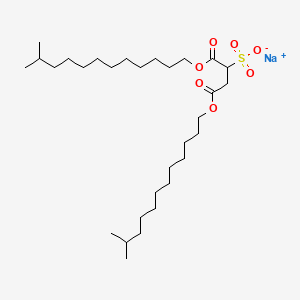
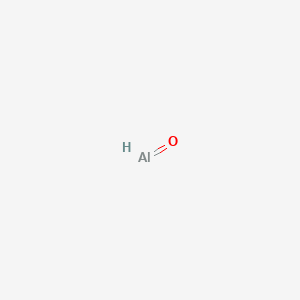
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)
